![molecular formula C16H17NO3 B2891307 (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide CAS No. 1799263-98-1](/img/structure/B2891307.png)
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide, also known as FHPA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. FHPA is a small molecule that has been shown to exhibit potent biological activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide reduces the production of prostaglandins, leading to a reduction in inflammation. (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been found to exhibit anticancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anticancer drugs.
Advantages and Limitations for Lab Experiments
One of the major advantages of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide is its potent biological activity. This makes it a promising candidate for the development of new drugs. However, there are also some limitations to using (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide in lab experiments. One limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has not yet been extensively studied in vivo, so its potential side effects and toxicity are not yet fully understood.
Future Directions
There are several future directions for research on (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide. One area of research is the development of new drugs based on the structure of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide. By modifying the structure of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide, it may be possible to develop drugs with even more potent biological activity. Another area of research is the study of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide's mechanism of action in more detail. By understanding the molecular mechanisms underlying (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide's biological activity, it may be possible to develop more targeted and effective drugs. Finally, more research is needed to fully understand the potential side effects and toxicity of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide, particularly in vivo.
Synthesis Methods
The synthesis of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide involves the reaction of 3-furylpropionic acid with 2-amino-3-phenylpropanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acryloyl chloride to yield (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide. This synthesis method has been optimized to produce high yields of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide with good purity, making it a reliable and efficient method for the production of this compound.
Scientific Research Applications
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation, making (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15(10-13-4-2-1-3-5-13)11-17-16(19)7-6-14-8-9-20-12-14/h1-9,12,15,18H,10-11H2,(H,17,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHRMTXWRSZRBK-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C=CC2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(CNC(=O)/C=C/C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.